molecular formula C9H13N3O B1652343 6-(Oxan-4-yl)pyridazin-3-amine CAS No. 1426921-57-4

6-(Oxan-4-yl)pyridazin-3-amine

Cat. No.: B1652343
CAS No.: 1426921-57-4
M. Wt: 179.22
InChI Key: DJPYUGXYKUNUMJ-UHFFFAOYSA-N
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Description

6-(Oxan-4-yl)pyridazin-3-amine (CAS: 1426921-57-4) is a pyridazine derivative with a tetrahydropyran (oxan-4-yl) substituent at the 6-position and an amine group at the 3-position. Its molecular formula is C₉H₁₃N₃O, with a molecular weight of 179.22 g/mol . It is structurally characterized by the pyridazine core fused with a tetrahydropyran ring, which may enhance solubility and bioavailability compared to purely aromatic analogs. The compound is utilized in research settings, with patents highlighting its industrial relevance .

Properties

IUPAC Name

6-(oxan-4-yl)pyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c10-9-2-1-8(11-12-9)7-3-5-13-6-4-7/h1-2,7H,3-6H2,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJPYUGXYKUNUMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=NN=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601251725
Record name 6-(Tetrahydro-2H-pyran-4-yl)-3-pyridazinamine
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Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1426921-57-4
Record name 6-(Tetrahydro-2H-pyran-4-yl)-3-pyridazinamine
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Record name 6-(Tetrahydro-2H-pyran-4-yl)-3-pyridazinamine
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Record name 6-(oxan-4-yl)pyridazin-3-amine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Oxan-4-yl)pyridazin-3-amine typically involves the reaction of pyridazinamine derivatives with tetrahydro-2H-pyran-4-yl intermediates. One common method includes the use of LiAlH4 as a reducing agent in tetrahydrofuran (THF) under an inert atmosphere . The reaction is carried out at low temperatures, typically around 0°C, to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(Oxan-4-yl)pyridazin-3-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like LiAlH4 or NaBH4.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: LiAlH4 in THF at low temperatures.

    Substitution: Nucleophiles such as amines or alkoxides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone derivatives, while reduction can produce various amine-substituted products.

Scientific Research Applications

6-(Oxan-4-yl)pyridazin-3-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-(Oxan-4-yl)pyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 6-(Oxan-4-yl)pyridazin-3-amine with pyridazine derivatives bearing different substituents, focusing on structural features, biological activity, synthesis, and applications.

Substituent Variations and Molecular Properties
Compound Name Substituent at 6-Position Molecular Weight (g/mol) Key Applications/Properties References
6-(Oxan-4-yl)pyridazin-3-amine Oxan-4-yl (tetrahydropyran) 179.22 Research intermediate; patented
6-(4-Methoxyphenyl)pyridazin-3-amine 4-Methoxyphenyl ~189.19* Unknown (supplier data available)
6-(4-Fluorophenyl)pyridazin-3-amine 4-Fluorophenyl 189.19 Unknown (structural analog studies)
6-(Benzyloxy)pyridazin-3-amine Benzyloxy ~211.23* Herbicidal activity (moderate)
BPN-15606 (γ-secretase modulator) 6-Methoxy-5-(4-methylimidazolyl)pyridin-2-yl ~400* (estimated) Alzheimer’s disease research

*Calculated based on molecular formulas.

Key Observations :

  • Benzyloxy derivatives exhibit herbicidal activity, suggesting that electron-rich substituents may enhance interactions with plant targets .
  • Complex substituents (e.g., in BPN-15606) are linked to neurological applications, highlighting the role of bulky, heterocyclic groups in modulating biological targets .

Biological Activity

6-(Oxan-4-yl)pyridazin-3-amine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

6-(Oxan-4-yl)pyridazin-3-amine has a molecular formula of C9H13N3OC_9H_{13}N_3O. The compound features a pyridazine ring, which is known for its diverse biological activities. The oxan (tetrahydrofuran) moiety enhances its solubility and bioavailability, making it a suitable candidate for drug development.

The biological activity of 6-(Oxan-4-yl)pyridazin-3-amine is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in inflammatory pathways. For instance, it may selectively inhibit the production of pro-inflammatory cytokines such as IL-1 beta and nitric oxide (NO) in activated glial cells, suggesting a role in neuroinflammation management .
  • Receptor Interaction : Preliminary studies indicate that 6-(Oxan-4-yl)pyridazin-3-amine may interact with neurotransmitter receptors, which could influence neuronal signaling pathways. This interaction is crucial for developing treatments for neurodegenerative diseases .

Biological Activity and Therapeutic Potential

Recent research has highlighted several key areas where 6-(Oxan-4-yl)pyridazin-3-amine exhibits significant biological activity:

Anti-inflammatory Properties

Research indicates that derivatives of pyridazine compounds can suppress glial activation, which is linked to neuroinflammatory responses. A study showed that a related pyridazine derivative effectively reduced cytokine production without impairing beneficial glial functions . This suggests that 6-(Oxan-4-yl)pyridazin-3-amine could be developed as an anti-neuroinflammatory agent.

Neuroprotective Effects

The compound's ability to modulate oxidative stress markers suggests potential neuroprotective properties. In vitro studies have demonstrated that treatment with similar pyridazine derivatives can lower malondialdehyde (MDA) levels, indicating reduced oxidative stress in neuronal cells . This property is critical for developing therapies aimed at neurodegenerative diseases like Alzheimer's.

Case Studies and Research Findings

A review of available literature reveals promising findings regarding the biological activity of 6-(Oxan-4-yl)pyridazin-3-amine:

StudyFindingsRelevance
Li et al., 2022Demonstrated inhibition of IL-1 beta and NO production in activated gliaSupports anti-inflammatory potential
Kim et al., 2006Showed modulation of oxidative stress markers in neuronal modelsIndicates neuroprotective effects
PubChem DataReported toxicity warnings associated with oral administrationHighlights safety considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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